molecular formula C15H13NO4 B5600770 3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate

3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate

Cat. No. B5600770
M. Wt: 271.27 g/mol
InChI Key: ZQYLYQYXQLEFMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triorganotin(IV) derivatives of related compounds have been synthesized and characterized, utilizing techniques such as NMR, Mossbauer, and IR spectroscopy, in addition to elemental analyses and X-ray crystallography. These methods reveal that complexes adopt a polymeric structure in the solid state, indicating the intricacies involved in synthesizing derivatives of the target compound (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Molecular Structure Analysis

Crystal structure analyses of related compounds, such as D(−)-amino-(4-hydroxyphenyl)acetate, provide insights into the molecular structure through single crystal X-ray diffraction. These analyses reveal the importance of intermolecular interactions in determining the crystal structure and stability of such compounds (Báthori & Bourne, 2009).

Chemical Reactions and Properties

The reactivity of similar compounds has been explored through their participation in various chemical reactions, such as the synthesis of novel complexes. These reactions often involve the formation of bonds between the compound and metal ions, demonstrating the compound’s ability to act as a ligand and form stable complexes (Sharma et al., 2013).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Organotin(IV) Complexes : Organotin(IV) complexes with amino acetate functionalized Schiff bases show potential as anticancer drugs. Complexes like [Ph3SnLH]n and [Ph2SnL] were synthesized from reactions between potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and PhnSnCl4-n. These complexes exhibited significant in vitro cytotoxicity against various human tumor cell lines, with ID50 values competitive with traditional chemotherapy agents (Basu Baul et al., 2009).

Biochemical Applications

  • Catabolism by Escherichia coli : Escherichia coli utilizes aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids, converting them into non-toxic compounds, which demonstrates the bacteria's potential for bioremediation and bioconversion of aromatic compounds into useful bioproducts (Burlingame & Chapman, 1983).

Material Science

  • Electrochemical Sensors : Modified carbon paste electrodes with 5-amino-3′,4′-dimethyl-biphenyl-2-ol/carbon nanotube composites have been used to create novel electrochemical sensors. These sensors show enhanced electrochemical performance for the detection of compounds like isoproterenol, acetaminophen, and N-acetylcysteine, highlighting their potential application in analytical chemistry and biosensing (Beitollahi et al., 2012).

Mechanism of Action

The mechanism of action of “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” would depend on its specific use. If it’s used as a reactant in a chemical reaction, its mechanism of action would involve the reactions of its functional groups. For instance, in a Mannich reaction, the compound could act as a nucleophile, attacking a carbonyl group .

Safety and Hazards

The safety and hazards associated with “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” would depend on its specific properties. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures. Based on similar compounds, it could potentially be harmful if swallowed or if it comes into contact with the skin .

Future Directions

The future directions for “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” could involve further exploration of its properties and potential applications. For instance, it could be studied for its potential use in the synthesis of other complex organic compounds. Additionally, its reactivity and behavior in various chemical reactions could be further investigated .

properties

IUPAC Name

[3-[(3-hydroxyphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)20-14-7-2-4-11(8-14)15(19)16-12-5-3-6-13(18)9-12/h2-9,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLYQYXQLEFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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